molecular formula C17H14N6O2 B256497 (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Numéro de catalogue B256497
Poids moléculaire: 334.33 g/mol
Clé InChI: OVGOSIUUYOBORS-PKNBQFBNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. MPTP is a heterocyclic compound with a molecular formula of C19H16N6O2 and a molecular weight of 360.37 g/mol.

Mécanisme D'action

The mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the conversion of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one are well documented. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is characterized by motor deficits, including bradykinesia, rigidity, and tremor. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been shown to induce oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.

Avantages Et Limitations Des Expériences En Laboratoire

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments. It is a well-characterized neurotoxin that has been extensively studied for its effects on dopaminergic neurons. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been used to study the disease pathology and develop new treatments. However, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one also has several limitations. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism is not a perfect model of Parkinson's disease, as it does not replicate all aspects of the disease pathology. Additionally, (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a potent neurotoxin that requires careful handling and disposal.

Orientations Futures

There are several future directions for research on (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. One direction is to develop new treatments for Parkinson's disease based on the insights gained from studying (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one-induced Parkinsonism. Another direction is to study the effects of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one on other cell types and in other disease models. Finally, there is a need for further research on the mechanism of action of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one and its effects on cellular processes.

Méthodes De Synthèse

The synthesis of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one involves the reaction between 2-(6-bromo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetonitrile and 2-hydrazinyl-6-(1H-1,2,4-triazol-3-yl)phthalazine in the presence of a base. The resulting product is then treated with cyclohexanone and methanol to yield (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one. This synthesis method has been reported in several research articles and has been optimized for high yields and purity.

Applications De Recherche Scientifique

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been studied extensively for its potential applications in various scientific research fields. One of the most notable applications of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is in the field of neuroscience. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This property of (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been used to create animal models of Parkinson's disease for studying the disease pathology and developing new treatments.
(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has also been studied for its potential applications in the field of cancer research. Studies have shown that (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one has been shown to be effective against several types of cancer cells, including breast cancer, lung cancer, and leukemia.

Propriétés

Nom du produit

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

Formule moléculaire

C17H14N6O2

Poids moléculaire

334.33 g/mol

Nom IUPAC

(4E)-2-methoxy-4-[[2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H14N6O2/c1-25-15-8-11(6-7-14(15)24)9-18-20-16-12-4-2-3-5-13(12)17-21-19-10-23(17)22-16/h2-10,18H,1H3,(H,20,22)/b11-9+

Clé InChI

OVGOSIUUYOBORS-PKNBQFBNSA-N

SMILES isomérique

COC1=C/C(=C/NNC2=NN3C=NN=C3C4=CC=CC=C42)/C=CC1=O

SMILES

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

SMILES canonique

COC1=CC(=CNNC2=NN3C=NN=C3C4=CC=CC=C42)C=CC1=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.